molecular formula C16H21ClN2O3 B5385093 1-pyridin-4-yl-{N}-(2,4,5-trimethoxybenzyl)methanamine

1-pyridin-4-yl-{N}-(2,4,5-trimethoxybenzyl)methanamine

Cat. No.: B5385093
M. Wt: 324.80 g/mol
InChI Key: XKJCSIPIMUREGV-UHFFFAOYSA-N
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Description

1-pyridin-4-yl-{N}-(2,4,5-trimethoxybenzyl)methanamine is an organic compound that features a pyridine ring and a benzylamine moiety substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pyridin-4-yl-{N}-(2,4,5-trimethoxybenzyl)methanamine typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-pyridylmethylamine, is synthesized through the reaction of pyridine with formaldehyde and ammonia.

    Benzylation: The 4-pyridylmethylamine is then reacted with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-pyridin-4-yl-{N}-(2,4,5-trimethoxybenzyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to halides.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-pyridin-4-yl-{N}-(2,4,5-trimethoxybenzyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-pyridin-4-yl-{N}-(2,4,5-trimethoxybenzyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the pyridine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-4-yl)methanamine: Lacks the benzyl and methoxy groups, making it less complex.

    N-methyl-1-(pyridin-4-yl)methanamine: Contains a methyl group instead of the benzyl group.

    N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine: Contains a thiophene ring instead of the benzyl group.

Uniqueness

1-pyridin-4-yl-{N}-(2,4,5-trimethoxybenzyl)methanamine is unique due to the presence of the 2,4,5-trimethoxybenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-pyridin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3.ClH/c1-19-14-9-16(21-3)15(20-2)8-13(14)11-18-10-12-4-6-17-7-5-12;/h4-9,18H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJCSIPIMUREGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCC2=CC=NC=C2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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